4-Isopropylthiazole-5-carboxylic acid
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Overview
Description
4-Isopropylthiazole-5-carboxylic acid is a chemical compound belonging to the thiazole family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The thiazole ring, which consists of sulfur and nitrogen atoms, is known for its aromatic properties and reactivity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropylthiazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired compound upon further treatment .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylthiazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The thiazole ring’s reactive positions allow for substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, methanol, and water for synthesis. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are also employed in specific reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the thiazole ring .
Scientific Research Applications
4-Isopropylthiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromatic properties allow it to bind to enzymes and receptors, modulating their activity. This interaction can activate or inhibit biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid: Contains a benzylamino substituent at the 2-position.
Uniqueness
4-Isopropylthiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group at the 4-position enhances its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-propan-2-yl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4(2)5-6(7(9)10)11-3-8-5/h3-4H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLZIUOLRAEAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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